molecular formula C17H26N2 B7933692 N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamine

N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamine

Cat. No.: B7933692
M. Wt: 258.4 g/mol
InChI Key: GBXVGBWCLZSMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,2-diamine is a chemical compound with the molecular formula C17H26N2 It is known for its unique structure, which includes a benzyl group, a cyclopropyl group, and a methyl group attached to a cyclohexane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of cyclohexane-1,2-diamine with benzyl chloride and cyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,2-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and cyclopropyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,2-diamine can be compared with other similar compounds, such as:

    N-Benzyl-N-cyclopropyl-cyclohexane-1,2-diamine: Lacks the methyl group, which may affect its reactivity and biological activity.

    N-Benzyl-N-methyl-cyclohexane-1,2-diamine: Lacks the cyclopropyl group, potentially altering its chemical properties and applications.

    N-Cyclopropyl-N’-methyl-cyclohexane-1,2-diamine: Lacks the benzyl group, which may influence its overall stability and reactivity.

The uniqueness of N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,2-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-N-benzyl-2-N-cyclopropyl-1-N-methylcyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-18-16-9-5-6-10-17(16)19(15-11-12-15)13-14-7-3-2-4-8-14/h2-4,7-8,15-18H,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXVGBWCLZSMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.